5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine, also known as 5-chloro-N-methyl-N’-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (MCTA), is an organic compound that has been studied extensively for its potential medical applications. MCTA is a member of the thiadiazole family of compounds, which are known for their ability to serve as a platform for drug development. MCTA is of particular interest because of its unique chemical structure, which allows it to interact with a variety of biological systems.
Scientific Research Applications
Anticonvulsant Activity
A study by Foroumadi et al. (2007) demonstrated the synthesis of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives, including a compound closely related to 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine. This research explored their anticonvulsant activities, revealing that certain derivatives showed significant effectiveness in protecting mice against convulsions induced by lethal doses of pentylentetrazole (PTZ) and maximal electroshock (MES) (Foroumadi et al., 2007).
Antimicrobial Activity
A 2014 study by Sah et al. discussed the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. This research indicated that compounds derived from this thiadiazole showed moderate activity against several bacterial and fungal strains, highlighting its potential as an antimicrobial agent (Sah et al., 2014).
Fungicidal Activities
In 2009, Xiao explored the synthesis and fungicidal activities of n-(5-((2,4-dichlorophenoxy) methyl)-1,3,4-thiadiazol-2-yl)-substituted-amide. The findings indicated that some of these synthesized compounds exhibited moderate fungicidal activities, suggesting their use in agriculture or related fields (Xiao, 2009).
Antioxidant and Anti-inflammatory Activities
A2019 study by Sravya et al. investigated the antioxidant and anti-inflammatory activities of derivatives of 5-(styrylsulfonylmethyl)-1,3,4-thiadiazol-2-amine. This research found that certain derivatives displayed significant antioxidant activity, surpassing the standard ascorbic acid. Moreover, these compounds also exhibited promising anti-inflammatory activity (Sravya et al., 2019).
Antiproliferative-Antimicrobial Properties
A study by Gür et al. (2020) focused on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. They found that certain compounds showed high DNA protective ability against oxidative Fenton mixture and strong antimicrobial activity against specific bacterial strains. One compound, in particular, exhibited cytotoxicity on cancer cell lines, indicating its potential in cancer therapy (Gür et al., 2020).
Antiviral Activity
Research by Chen et al. (2010) on 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides revealed that synthesized derivatives had certain anti-tobacco mosaic virus activity. This suggests potential applications of these compounds in antiviral therapies or as agricultural protectants (Chen et al., 2010).
Molecular Dynamics and Quantum Chemical Studies
A 2016 study by Kaya et al. employed quantum chemical and molecular dynamics simulation to predict the corrosion inhibition performances of thiadiazole derivatives on iron. This research highlights the potential application of these compounds in industrial settings, specifically in corrosion prevention (Kaya et al., 2016).
properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSPMGLZUKMLBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(S2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353675 | |
Record name | 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
84138-73-8 | |
Record name | 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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